5-[(2-Propyn-1-yloxy)methyl]pyrimidine
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Overview
Description
5-[(2-Propyn-1-yloxy)methyl]pyrimidine is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as PMP and has a molecular formula of C8H7N3O2. PMP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism Of Action
PMP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the accumulation of deoxyuridine monophosphate (dUMP) and the depletion of deoxythymidine monophosphate (dTMP) in cells, which ultimately leads to the inhibition of DNA synthesis and cell growth.
Biochemical And Physiological Effects
PMP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. PMP has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using PMP in lab experiments is its ability to inhibit the activity of thymidylate synthase, which makes it a useful tool for studying the mechanisms of DNA synthesis and cell growth. However, one limitation of using PMP is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on PMP, including the development of novel antitumor agents based on PMP, the synthesis of new polymers and materials using PMP as a building block, and the exploration of PMP's potential applications in the field of biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of PMP and its potential side effects.
Synthesis Methods
PMP can be synthesized through various methods, including the reaction between 2-chloro-5-formylpyrimidine and propargyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
Scientific Research Applications
PMP has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, PMP has shown potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, PMP has been used as a building block for the synthesis of various polymers and materials. In biochemistry, PMP has been used as a substrate for the synthesis of nucleotides and nucleosides.
properties
IUPAC Name |
5-(prop-2-ynoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-3-11-6-8-4-9-7-10-5-8/h1,4-5,7H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGMBWVGIYZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.